2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and an acetic acid functional group, which may contribute to its diverse biological activity.
Structural Characteristics
The molecular formula of this compound is C10H9N3O2S, and it has a molecular weight of 221.26 g/mol. The presence of the formyl group, thiophene ring, and pyrazole structure enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, in vitro tests have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded in the low microgram range .
2. Antipromastigote Activity
Molecular docking studies suggest that this compound can effectively bind to specific enzyme active sites in Leishmania parasites, indicating potential as an antipromastigote agent. This activity is crucial for developing therapeutic agents against leishmaniasis .
3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor function, leading to therapeutic outcomes such as reduced inflammation or microbial growth inhibition.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was found to exhibit significant activity against a range of bacterial strains, with MIC values as low as 0.22 µg/mL for certain derivatives .
Case Study 2: Anti-inflammatory Assessment
Another study evaluated the anti-inflammatory potential of this compound using carrageenan-induced edema models in mice. The results indicated a notable reduction in inflammation markers compared to control groups, suggesting its utility in treating inflammatory conditions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
3-(4-formyl-3-thien-2-yl)-1H-pyrazole | Pyrazole ring, thiophene | Antimicrobial, anticancer |
5-Amino-pyrazole derivatives | Pyrazole ring | Antitumor, anti-inflammatory |
Pyrazole carboxamides | Pyrazole ring with carboxamide | Antifungal, antibacterial |
Properties
IUPAC Name |
2-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-6-7-4-12(5-9(14)15)11-10(7)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMPAJIPMSOOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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